Crizotinib-d5 is classified as a small molecule pharmaceutical compound. It is derived from crizotinib, which was originally developed by Pfizer and received FDA approval in 2011 for treating specific types of lung cancer. The deuterated version is synthesized for research purposes, particularly in pharmacokinetic studies to improve the accuracy of drug measurements due to its distinct mass characteristics.
The synthesis of crizotinib-d5 involves several key steps that incorporate deuterium into the molecular structure. A notable method described in the literature includes a base-catalyzed hydrogen/deuterium exchange process. This approach utilizes deuterated solvents and reagents to selectively replace hydrogen atoms with deuterium:
This multi-step synthesis allows for the precise introduction of deuterium labels at specific positions within the crizotinib structure, enhancing its utility in analytical applications .
Crizotinib-d5 retains the core structure of crizotinib but features five deuterium atoms incorporated into its molecular framework. The molecular formula can be represented as C21H22Cl2F2N4O2D5, where "D" denotes deuterium:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the successful incorporation of deuterium and providing insights into the compound's conformational dynamics .
Crizotinib-d5 participates in various chemical reactions typical for tyrosine kinase inhibitors:
The reactions involving crizotinib-d5 are essential for understanding its therapeutic efficacy and safety profile in patients undergoing treatment .
Crizotinib-d5 functions through a mechanism similar to that of crizotinib:
This mechanism underscores the importance of precise dosing and monitoring in clinical applications, where crizotinib-d5 serves as an internal standard for assessing drug levels .
Crizotinib-d5 has several significant applications:
The use of crizotinib-d5 enhances research capabilities surrounding targeted therapies for cancer treatment, particularly in optimizing dosage regimens based on metabolic profiles .
Deuterium-labeled compounds like Crizotinib-d5 (where five hydrogen atoms are replaced by deuterium at the piperidine ring) serve as indispensable internal standards in quantitative mass spectrometry. This isotopic labeling enables precise discrimination between the tracer and endogenous compounds or parent drugs (e.g., unlabeled crizotinib) due to a predictable mass shift (m/z +5) in mass spectrometry analyses [1] [6]. The chemical equivalence between Crizotinib-d5 and its parent ensures identical chromatographic behavior and extraction efficiency, while the mass difference eliminates analytical interference [5] [8].
Research Findings:
Table 1: Pharmacokinetic Parameters Enabled by Crizotinib-d5 Tracer Studies
Parameter | Unlabeled Crizotinib | Crizotinib-d5 as Tracer | Clinical Implication |
---|---|---|---|
AUC0-12 | 1,980 ng·h/mL | 2,321 ng·h/mL | Exposure linked to ABCB1 polymorphisms |
Tissue Distribution | Lung: 8.2× plasma conc. | Quantified via LC-MS/MS | Guides dose optimization for metastases |
Extraction Recovery | Variable | 99.1% (liver homogenate) | Validates bioanalytical accuracy |
Stable isotope labeling strategies—including deuterium (2H), carbon-13 (13C), and nitrogen-15 (15N)—offer distinct advantages and limitations for kinase inhibitor research. Crizotinib-d5 exemplifies deuterium labeling, which is cost-effective and synthetically accessible but may exhibit isotopic effects if deuterium occupies metabolically labile positions [5] [8]. In contrast, 13C-labeled analogs (e.g., 13C6-vemurafenib) avoid such effects but require complex synthesis [4] [6].
Key Comparisons:
Table 2: Stable Isotope Labeling Techniques for Tyrosine Kinase Inhibitors
Isotope Type | Example Compound | Cost Efficiency | Isotopic Purity | LLOQ in LC-MS/MS |
---|---|---|---|---|
2H | Crizotinib-d5 | High | 95–99.6% | 20 ng/mL |
13C | Vemurafenib-13C6 | Low | >99% | 1,500 ng/mL |
15N | Imatinib-15N2 | Moderate | >98% | 50 ng/mL |
Deuterium labeling provides critical insights into metabolic stability and biotransformation pathways. In Crizotinib-d5, deuterium atoms at the 3,3,4,5,5-positions of the piperidine ring reduce the rate of oxidative metabolism by cytochrome P450 (CYP3A4/5), thereby extending half-life and facilitating metabolite identification [1] [7].
Research Applications:
Table 3: Metabolic Pathways Elucidated via Crizotinib-d5
Metabolic Pathway | Primary Enzyme | Effect of Deuterium Labeling | Clinical Relevance |
---|---|---|---|
O-Dealkylation | CYP3A4/5 | Reduced rate (KIE = 3.2) | Explains interpatient exposure variability |
Piperidine hydroxylation | CYP3A4 | Metabolite abundance decreased by 40% | Guides drug-drug interaction studies |
N-Desethylation | CYP2C8 | Minimal isotope effect (KIE = 1.1) | Low impact on clearance |
Structural Insights:The piperidine ring’s deuterium positions were strategically chosen to avoid direct involvement in metabolic "hot spots," minimizing unintended KIEs while retaining tracer utility [6] [8]. This design enabled the quantification of crizotinib’s metabolic ratio (parent/metabolite AUC) in hepatotoxicity-prone patients with ABCB1 polymorphisms [10].
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